Ecabet

Overview

Description

Ecabet is a small molecule that has been used primarily in the treatment of gastric ulcers and gastritis. It is known for its ability to increase the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, which helps in lubricating and protecting the mucosal surfaces . This compound is also marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis .

Mechanism of Action

Target of Action

Ecabet primarily targets Helicobacter pylori and pepsin . It acts as an inhibitor of H. pylori NADPH oxidase as well as urease . These enzymes are crucial for the survival and pathogenicity of H. pylori .

Mode of Action

This compound reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice . It prevents bacterial adhesion to the gastric mucosa by inhibiting these enzymes . This action disrupts the pathophysiology of peptic ulcer disease and reflux oesophagitis, which are majorly influenced by pepsin, acid, and H. pylori .

Biochemical Pathways

This compound affects the dynamics of the mucosal barrier by interacting with pepsins and mucins . It increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia . Mucin, a glycoprotein component of tear film, lubricates while retarding moisture loss from tear evaporation .

Result of Action

This compound’s action results in the reduction of H. pylori survival in the stomach and inhibition of pepsin activity . This leads to an increase in the quantity and quality of mucin, which lubricates and prevents moisture loss . It also reduces apoptosis .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the antibacterial effect of this compound is demonstrated at low pH . It’s also worth noting that this compound is currently marketed in Japan as an oral agent for the treatment of gastric ulcers and gastritis .

Preparation Methods

Ecabet sodium, the sodium salt form of this compound, can be prepared through a sulfonation reaction. The process involves sulfonating dehydroabietic acid to form 12-sulphodehydroabietic acid, which is then neutralized with sodium hydroxide to produce this compound sodium . Industrial production methods often focus on improving the taste and patient compliance by creating granules or other formulations that mask the bitterness of the compound .

Chemical Reactions Analysis

Ecabet undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different products.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ecabet has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.

Biology: In biological research, this compound is studied for its effects on mucin production and its potential role in protecting mucosal surfaces.

Medicine: this compound is used in the treatment of gastric ulcers and gastritis.

Comparison with Similar Compounds

Ecabet is unique in its ability to increase mucin production and protect mucosal surfaces. Similar compounds include:

Sucralfate: Used to treat and prevent ulcers in the intestines. It forms a protective barrier on the ulcer site.

Misoprostol: Used to prevent stomach ulcers in patients taking nonsteroidal anti-inflammatory drugs. It increases the production of protective mucus in the stomach.

Bismuth Subsalicylate: Used to treat temporary discomforts of the stomach and gastrointestinal tract. It has antimicrobial properties and can protect the stomach lining.

This compound stands out due to its dual action of inhibiting Helicobacter pylori and increasing mucin production, making it a valuable compound in the treatment of gastric ulcers and gastritis .

Properties

IUPAC Name |

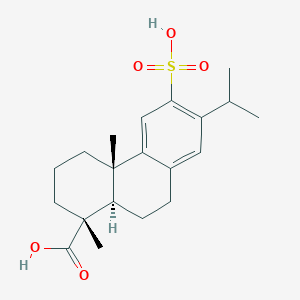

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCWQNVIUXZOMJ-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046881 | |

| Record name | Ecabet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.26e-03 g/L | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa. | |

| Record name | Ecabet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33159-27-2, 86408-72-2 | |

| Record name | Ecabet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33159-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecabet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033159272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecabet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ecabet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECABET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K02669KWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ecabet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

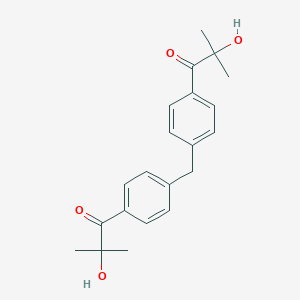

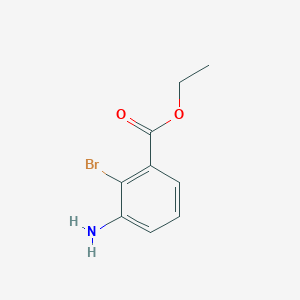

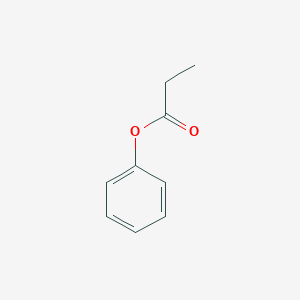

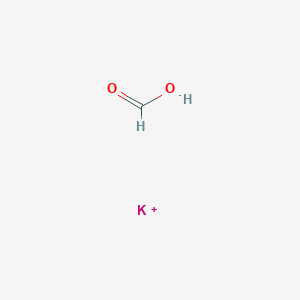

Feasible Synthetic Routes

Q1: How does ecabet sodium exert its anti-ulcer activity?

A1: this compound sodium demonstrates multi-faceted anti-ulcer activity. [, , , , , ] It directly inhibits pepsin activity by precipitating the enzyme, an effect enhanced by an unidentified component in gastric juice. [] It also stimulates the production of prostaglandin E2 (PGE2) and PGI2 in the gastroduodenal mucosa, contributing to mucosal protection. [] Furthermore, this compound exhibits bactericidal activity against Helicobacter pylori, attributed to its inhibition of bacterial urease and ATPase. [, , ]

Q2: Does this compound sodium impact the gastric mucosal barrier?

A2: Yes, this compound sodium strengthens the gastric mucosal barrier. [] It inhibits the activity of pepsin, particularly pepsin 1, which is associated with ulcer development. This, in turn, reduces the ability of gastric juice to digest mucin, a key component of the protective mucus barrier. [] this compound also increases the viscosity of gastric mucin, further enhancing its protective properties. []

Q3: What role does nitric oxide play in this compound sodium's gastroprotective effects?

A3: this compound sodium's gastroprotective activity is partly mediated by nitric oxide (NO) associated with capsaicin-sensitive sensory nerves (CPSN). [] While the exact mechanism remains unclear, inhibiting NO formation partially reverses this compound's protective effect against ethanol-induced gastric injuries in rats. []

Q4: How does this compound sodium affect Helicobacter pylori adhesion?

A4: this compound sodium, along with another mucoprotective agent rebamipide, can inhibit H. pylori adhesion to gastric epithelial cells. [] While individual effects are partial, combining these agents shows near-complete inhibition of adhesion, suggesting a synergistic effect. [] This anti-adhesion property might contribute to its efficacy in treating H. pylori infection. []

Q5: What is the molecular structure of this compound sodium?

A5: this compound sodium is a derivative of dehydroabietic acid, a diterpene resin acid. Its chemical name is 12-sulfodehydroabietic acid disodium salt. For detailed spectroscopic data, refer to the research paper on the assignment of chemical shifts of this compound sodium. []

Q6: What is known about the stability of this compound sodium under different conditions?

A6: this compound sodium's binding to proteins and its hydrophobicity are pH-dependent, increasing in acidic environments. [] This characteristic may contribute to its ability to protect ulcerated areas more effectively than intact mucosa. []

Q7: Have any specific formulations been developed to improve the delivery or stability of this compound sodium?

A7: Yes, researchers have explored chitosan-ecabet electrolyte complexes (ChE) for enhanced mucosal drug delivery. [] These complexes show promising results, including high entrapment efficiency, sustained drug release, and improved stability in acidic environments, making them potentially beneficial for targeted delivery to the gastric mucosa. []

Q8: What is the absorption rate of this compound sodium?

A8: this compound sodium is characterized by its extremely poor absorption into systemic circulation. [] This characteristic means its action is primarily local, concentrated within the gastric mucous layer. []

Q9: How is this compound sodium metabolized and excreted?

A9: Research using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) identified two main metabolites of this compound bismuth in rat bile: glucuronide conjugate of carbonylated this compound (7-oxo-ecabet) and glucuronide conjugate of this compound. [] These findings suggest that this compound undergoes metabolism, likely in the liver, before excretion.

Q10: What is the elimination half-life of this compound sodium?

A10: The elimination half-life of this compound sodium after a single oral dose ranges from 9 to 11 hours, depending on the dose. []

Q11: Are there any known drug interactions with this compound sodium?

A11: While detailed drug interaction studies are limited, one study indicated that this compound sodium might affect the accuracy of the urea breath test (UBT) used to detect H. pylori infection. [] This interaction could lead to false-negative results, suggesting the need to discontinue this compound before UBT. []

Q12: Is there any evidence of resistance developing to this compound sodium?

A12: this compound sodium's bactericidal effect on H. pylori appears to be independent of the bacteria's susceptibility to conventional antibiotics, including clarithromycin and metronidazole. [] This finding suggests that this compound sodium might be effective against antibiotic-resistant strains, but more research is needed to confirm this potential advantage.

Q13: What are some potential areas for future research on this compound sodium?

A13: Future research on this compound sodium could explore:* Optimization of drug delivery systems to enhance its bioavailability and target specific areas of the gastrointestinal tract. []* Investigating the precise mechanisms underlying its interaction with NO and CPSN in gastroprotection. []* Conducting large-scale, long-term clinical trials to comprehensively evaluate its efficacy and safety in treating various gastrointestinal conditions, including functional dyspepsia and ulcerative colitis. [, ]* Exploring its potential as an adjunct therapy in H. pylori eradication regimens, particularly against antibiotic-resistant strains. [, ]* Examining its effects on the HPA axis and its potential benefits in stress-related gastrointestinal disorders. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)